molecular formula C13H17N3 B1414688 [(1-phenyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine CAS No. 1152898-13-9

[(1-phenyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine

Cat. No.: B1414688
CAS No.: 1152898-13-9
M. Wt: 215.29 g/mol
InChI Key: YXLAKWNIQKXAKT-UHFFFAOYSA-N
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Description

(1-phenyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound has a phenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with isopropylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (1-phenyl-1H-pyrazol-4-yl)methylamine may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-pyrazol-4-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The phenyl group attached to the pyrazole ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens, nitro groups, or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups attached to the phenyl ring.

Scientific Research Applications

(1-phenyl-1H-pyrazol-4-yl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cardiovascular disorders and neurological conditions.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of (1-phenyl-1H-pyrazol-4-yl)methylamine.

    1-Phenyl-1H-pyrazole-4-carboxylic acid: An oxidized derivative with potential biological activities.

    1-Phenyl-1H-pyrazole-4-methanol: A reduced form with different chemical properties.

Uniqueness

(1-phenyl-1H-pyrazol-4-yl)methylamine is unique due to its specific structural features, such as the presence of both a phenyl group and an isopropylamine moiety. These features can influence its chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-phenylpyrazol-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-11(2)14-8-12-9-15-16(10-12)13-6-4-3-5-7-13/h3-7,9-11,14H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLAKWNIQKXAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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